Pentylphosphoramidothioic dichloride
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Overview
Description
Pentylphosphoramidothioic dichloride is a chemical compound with the molecular formula C5H12Cl2NPS It is an organophosphorus compound that contains both phosphorus and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylphosphoramidothioic dichloride can be synthesized through the reaction of pentylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained. The general reaction scheme is as follows:
[ \text{C5H11NH2} + \text{PCl5} + \text{S} \rightarrow \text{C5H12Cl2NPS} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Pentylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentylphosphoramidothioic oxide.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Pentylphosphoramidothioic oxide.
Reduction: Various organophosphorus derivatives.
Substitution: Substituted phosphoramidothioic compounds.
Scientific Research Applications
Pentylphosphoramidothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of pentylphosphoramidothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the particular biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Hexylphosphoramidothioic dichloride
- Butylphosphoramidothioic dichloride
- Ethylphosphoramidothioic dichloride
Uniqueness
Pentylphosphoramidothioic dichloride is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5395-69-7 |
---|---|
Molecular Formula |
C5H12Cl2NPS |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
N-dichlorophosphinothioylpentan-1-amine |
InChI |
InChI=1S/C5H12Cl2NPS/c1-2-3-4-5-8-9(6,7)10/h2-5H2,1H3,(H,8,10) |
InChI Key |
KBAIAXBMOAHZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNP(=S)(Cl)Cl |
Origin of Product |
United States |
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